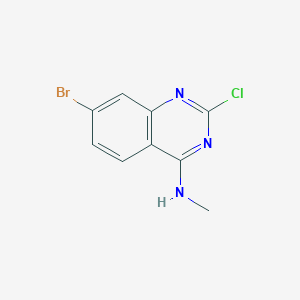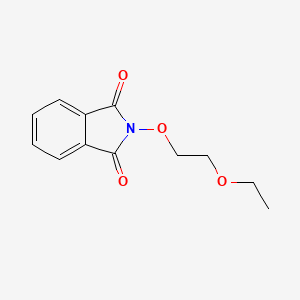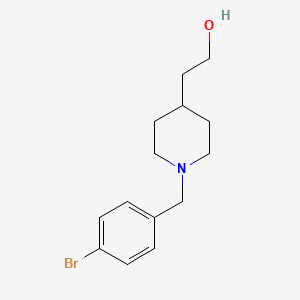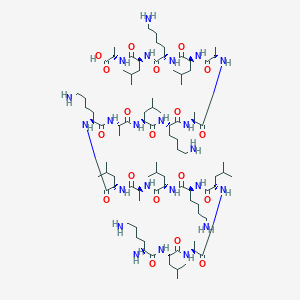
KLA seq
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KLA sequence involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of KLA sequence can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
KLA sequence primarily undergoes reactions that involve its interaction with cellular membranes. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its biological activity is mediated through its ability to disrupt mitochondrial membranes .
Common Reagents and Conditions
The synthesis of KLA sequence involves reagents such as protected amino acids, carbodiimides, and cleavage reagents like trifluoroacetic acid. The reaction conditions typically include controlled temperature and pH to ensure the proper assembly of the peptide chain .
Major Products Formed
The major product formed from the synthesis of KLA sequence is the peptide itself, which can be further modified or conjugated with other molecules to enhance its biological activity .
Aplicaciones Científicas De Investigación
KLA sequence has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Therapy: KLA sequence has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Biological Research: KLA sequence is used as a tool in biological research to study the mechanisms of apoptosis and mitochondrial function.
Industrial Applications:
Mecanismo De Acción
KLA sequence exerts its effects by disrupting the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes involved in the apoptotic pathway. The peptide targets the mitochondrial membrane due to its positively charged lysine residues, which interact with the negatively charged phospholipids in the membrane .
Comparación Con Compuestos Similares
KLA sequence is unique in its ability to induce apoptosis through mitochondrial membrane disruption. Similar compounds include other pro-apoptotic peptides such as:
Bax: A protein that promotes apoptosis by permeabilizing the mitochondrial membrane.
Bak: Another protein that induces apoptosis through mitochondrial membrane disruption.
BH3-only proteins: A family of proteins that promote apoptosis by interacting with and activating Bax and Bak.
Compared to these compounds, KLA sequence is unique in its synthetic nature and its potential for modification and conjugation to enhance its biological activity .
Propiedades
Fórmula molecular |
C90H169N23O19 |
|---|---|
Peso molecular |
1877.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C90H169N23O19/c1-48(2)41-66(111-78(119)61(96)31-21-26-36-91)83(124)100-58(18)76(117)110-72(47-54(13)14)89(130)105-64(34-24-29-39-94)81(122)112-67(42-49(3)4)84(125)101-59(19)77(118)109-70(45-52(9)10)87(128)104-63(33-23-28-38-93)80(121)99-57(17)75(116)108-69(44-51(7)8)86(127)103-62(32-22-27-37-92)79(120)98-55(15)73(114)97-56(16)74(115)107-71(46-53(11)12)88(129)106-65(35-25-30-40-95)82(123)113-68(43-50(5)6)85(126)102-60(20)90(131)132/h48-72H,21-47,91-96H2,1-20H3,(H,97,114)(H,98,120)(H,99,121)(H,100,124)(H,101,125)(H,102,126)(H,103,127)(H,104,128)(H,105,130)(H,106,129)(H,107,115)(H,108,116)(H,109,118)(H,110,117)(H,111,119)(H,112,122)(H,113,123)(H,131,132)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m0/s1 |
Clave InChI |
YUWIEWLXZOANKN-NSKYRFEWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


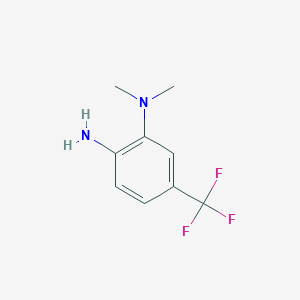
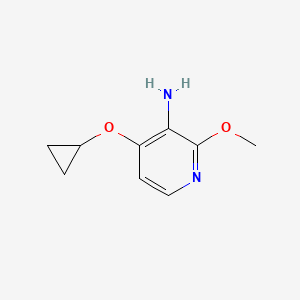

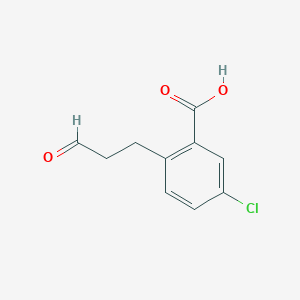
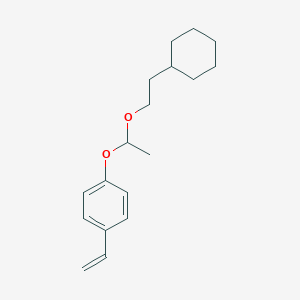
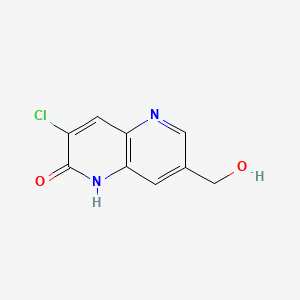
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
